Cas no 2034529-75-2 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide
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- Inchi: 1S/C15H15ClFNO3S/c1-20-11-4-3-9(7-10(11)17)15(19)18-8-12(21-2)13-5-6-14(16)22-13/h3-7,12H,8H2,1-2H3,(H,18,19)
- InChI Key: AAFANRSLTBDQLQ-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(C2C([H])=C([H])C(=C(C=2[H])F)OC([H])([H])[H])=O)OC([H])([H])[H])S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 377
- XLogP3: 3.3
- Topological Polar Surface Area: 75.8
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-7949-2μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-5μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-10μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-20μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-1mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-2mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-3mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-4mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-5mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7949-10mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
2034529-75-2 | 10mg |
$118.5 | 2023-09-08 |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
The compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide (CAS No. 2034529-75-2) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a substituted thiophene ring and methoxy groups, making it a promising candidate for various research and industrial applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of targeted therapies for chronic diseases such as cancer and neurodegenerative disorders. The presence of the thiophene ring and methoxy groups in its structure contributes to its bioavailability and selective binding properties, which are critical factors in pharmacological applications.
One of the most notable advancements involving this compound is its role in small molecule drug design. Researchers have utilized its structure to explore novel ways of enhancing drug delivery systems, particularly through the modification of its lipophilicity and hydrogen bonding capabilities. These modifications have shown promise in improving the efficacy of drugs while reducing their side effects.
In addition to its pharmacological applications, this compound has also been studied for its potential in material science, particularly in the development of advanced polymers and coatings. Its ability to form stable complexes with metal ions has led to investigations into its use as a precursor for nanomaterials with enhanced mechanical and electronic properties.
Recent research has also focused on the synthesis optimization of this compound, with scientists exploring greener and more sustainable methods to produce it on an industrial scale. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to improve yield and reduce environmental impact, making this compound more accessible for large-scale applications.
The structural versatility of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide has also made it a valuable tool in chemical biology, where it is used as a probe to study protein-ligand interactions. Its ability to bind selectively to certain proteins has provided valuable insights into the mechanisms underlying various biological processes.
Furthermore, this compound has been utilized in the development of novel imaging agents for use in diagnostic medicine. Its unique electronic properties make it suitable for applications in molecular imaging, where it can be used to track biological processes at the molecular level with high precision.
In conclusion, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide (CAS No. 2034529-75-2) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structural features, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within pharmaceuticals, materials science, and chemical biology.
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